b-Oxo-2-pyridinepropanoic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl 3-oxo-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(13-8-4-5-9-16-13)10-15(18)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUOFESAXUJSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Procedure
The carboxylate salt of β-oxo-2-pyridinepropanoic acid is prepared by treating the acid with NaHCO₃ in toluene. Reagent 1 is then added, and the mixture is stirred at 25°C for 12–24 hours. The reaction proceeds via nucleophilic displacement, with the pyridinium ion acting as a latent benzylating agent. This method achieves yields of 85–90% and is scalable to multigram quantities.
Solvent Optimization
Toluene and trifluorotoluene are preferred solvents due to their compatibility with the hydrophobic pyridinium reagent. Trifluorotoluene enhances reaction rates by stabilizing the transition state through polar interactions.
Claisen Condensation Strategies
Claisen condensation between pyridine-2-acetic acid esters and acetylating agents offers a route to β-keto esters. Methyl pyridine-2-acetate, when treated with ethyl acetate and NaH in THF, undergoes condensation to form methyl β-oxo-2-pyridinepropanoate. Subsequent transesterification with benzyl alcohol via acid catalysis (H₂SO₄, 60°C) yields the target compound.
Limitations
Side reactions, such as self-condensation of the acetylating agent, reduce efficiency. Yields typically range from 40–55%, necessitating chromatographic purification.
Transesterification of Preformed β-Keto Esters
Transesterification involves exchanging the alkyl group of a preformed β-keto ester (e.g., ethyl or methyl ester) with benzyl alcohol. A catalytic amount of Ti(OiPr)₄ (0.1 equiv) in refluxing toluene facilitates this exchange, achieving 70–80% conversion. However, the equilibrium-driven nature of this reaction requires excess benzyl alcohol (5 equiv) and prolonged reflux (24–48 hours).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Esterification | DCC/DMAP, RT | 60–75% | No decarboxylation | Requires activated acid derivative |
| Benzyl Transfer | 1 , toluene, 25°C | 85–90% | Mild, neutral conditions | Cost of pyridinium reagent |
| Claisen Condensation | NaH, THF, reflux | 40–55% | Builds β-keto scaffold | Low yields, side reactions |
| Transesterification | Ti(OiPr)₄, toluene | 70–80% | Utilizes commercial esters | Long reaction times |
Chemical Reactions Analysis
Types of Reactions
b-Oxo-2-pyridinepropanoic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have demonstrated that derivatives of b-Oxo-2-pyridinepropanoic acid exhibit potent antimicrobial activities. For instance, compounds similar to this structure have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Bacillus anthracis. The mechanism often involves inhibition of bacterial helicases, which are crucial for DNA replication.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound 20 | 3 | Inhibits S. aureus helicase |
| Compound 22 | 1 | Inhibits B. anthracis helicase |
These findings suggest that modifications to the pyridine ring can significantly enhance antibacterial potency, making these compounds promising candidates for drug development .
Herbicidal Activity
b-Oxo-2-pyridinepropanoic acid derivatives have also been investigated for their herbicidal properties. A series of compounds were synthesized to evaluate their structure-activity relationship (SAR). The introduction of trifluoromethyl groups at specific positions on the pyridine ring was found to enhance herbicidal activity against broadleaf weeds.
| Compound | Structure | Herbicidal Activity |
|---|---|---|
| I-01 | 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid | Potent against Amaranthus retroflexus |
| I-09 | Similar structure with different substituents | Strong post-emergence activity |
This research highlights the potential of these compounds as effective herbicides in agricultural applications .
Material Science Applications
Beyond biological applications, b-Oxo-2-pyridinepropanoic acid benzyl ester has potential uses in material sciences, particularly in the development of polymers and coatings. Its ability to form stable complexes with metal ions can be exploited in creating novel materials with enhanced properties.
Case Study: Polymer Development
A recent study explored the incorporation of b-Oxo-2-pyridinepropanoic acid into polymer matrices to improve thermal stability and mechanical strength. The results indicated a significant enhancement in performance metrics compared to traditional polymers.
| Property | Control Polymer | Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 50 |
These advancements suggest that this compound could play a crucial role in developing next-generation materials for various industrial applications.
Mechanism of Action
The mechanism of action of b-Oxo-2-pyridinepropanoic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
(a) 4-Oxo-5-(pyridine-2-carbonylamino)azepane-1-carboxylic acid benzyl ester (C20H21N3O4)
This compound () shares the benzyl ester and pyridine moieties but incorporates an azepane (7-membered amine) ring and an amide linkage. The amide group may also increase hydrogen-bonding capacity, affecting solubility and stability .
(b) 2-(2-Ethoxy-2-oxoacetamido)benzoic acid
A benzoic acid derivative with an ethoxy ester and acetamido side chain (). Unlike the target compound, it lacks a pyridine ring but shares ester reactivity. The ethoxy group may confer greater hydrolytic stability under neutral conditions compared to benzyl esters, which are more labile in acidic environments .
(c) DHP-Glucuronic Acid Complex (DHPGAC)
A polymer with benzyl ester bonds formed between glucuronic acid and dehydrogenation polymers (). The study highlights that acidic conditions favor ester bond formation, whereas neutral pH shifts reactivity toward glycosidic or amino acid adducts .
Functional Differences
- Reactivity : The β-keto group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., in Michael acceptors), whereas the azepane analogue’s amide group favors hydrogen bonding or enzymatic interactions .
- pH Sensitivity : Benzyl esters in DHPGAC degrade under neutral-to-basic conditions, while ethoxy esters (e.g., in ) are more stable. The pyridine ring in the target compound may further modulate acidity, affecting hydrolysis rates .
- Biological Interactions : Pyridine-containing compounds often exhibit enhanced metal-chelating properties compared to purely aliphatic or aromatic esters, which could influence catalytic or pharmacokinetic behavior.
Data Table of Comparative Properties
Biological Activity
b-Oxo-2-pyridinepropanoic acid benzyl ester (CAS: 894431-94-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, drawing from diverse research sources.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the esterification of b-Oxo-2-pyridinepropanoic acid with benzyl alcohol. The resulting compound features a pyridine ring, which is known for its diverse reactivity and biological significance. The structural formula can be represented as follows:
Pharmacological Effects
Research indicates that derivatives of b-Oxo-2-pyridinepropanoic acid exhibit various pharmacological properties:
- Anti-inflammatory Activity : Compounds similar to b-Oxo-2-pyridinepropanoic acid have demonstrated significant anti-inflammatory effects in animal models. For instance, studies on related β-aroylpropionic acids have shown efficacy in reducing edema in carrageenan-induced rat models, suggesting potential applications in treating inflammatory conditions .
- Analgesic Properties : The analgesic effects of compounds derived from this class have been evaluated, with findings indicating that certain derivatives can provide pain relief comparable to established analgesics like gabapentin .
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of pyridine-based compounds. For example, amino acid-based antimicrobial agents have shown effectiveness against various pathogens, suggesting that modifications to the pyridine structure could enhance antibacterial activity .
Herbicidal Activity
Recent investigations into the herbicidal properties of pyridine derivatives indicate that this compound may possess herbicidal activity. SAR studies reveal that modifications to the pyridine ring significantly influence herbicidal potency. For instance, the presence of trifluoromethyl groups at specific positions on the pyridine ring enhances herbicidal activity against broadleaf weeds .
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of β-aroylpropionic acids, several derivatives were synthesized and tested for their ability to reduce inflammation in vivo. The results indicated that these compounds exhibited significant reductions in paw edema in rats, with IC50 values demonstrating their potency compared to control groups .
Case Study 2: Analgesic Efficacy
A notable investigation focused on the analgesic potential of a prodrug derived from hydroxamate-based inhibitors, which included modifications akin to those seen in b-Oxo-2-pyridinepropanoic acid derivatives. This study highlighted that certain prodrugs achieved higher plasma levels and exhibited comparable analgesic efficacy to standard treatments in neuropathic pain models .
Research Findings Summary
Q & A
Basic Questions
Q. What experimental conditions optimize benzyl ester bond formation in compounds like b-Oxo-2-pyridinepropanoic acid benzyl ester?
- Methodological Answer : Acidic conditions (e.g., pH 4) enhance benzyl ester bond formation by promoting reactions between quinomethide intermediates and carboxylic acid groups. For example, glucuronic acid reacts efficiently with dehydrogenation polymers (DHP) under acidic conditions, as shown by FTIR and NMR analysis of bond formation . Controlled acylation steps, such as slow addition of ethyl 2-chloro-2-oxoacetate in dichloromethane at 0°C with pyridine as a base, can minimize side reactions during ester synthesis .
Q. Which analytical techniques are critical for confirming benzyl ester bond formation?
- Methodological Answer : Key techniques include:
- FTIR : Detects ester carbonyl stretching vibrations (~1700–1750 cm⁻¹).
- Solid-state CP/MAS ¹³C NMR : Identifies ester linkages (e.g., resonance at ~165–175 ppm for carbonyl carbons).
- HPLC and Ion Chromatography : Quantifies unreacted precursors and monitors reaction progress.
These methods were validated in studies of DHP-glucuronic acid complexes .
Advanced Research Questions
Q. How can conflicting data on reaction pathway dominance (e.g., pH-dependent product distribution) be resolved?
- Methodological Answer : Contradictions arise when varying pH alters competing reaction pathways. For example:
- At pH 4, ester bonds dominate due to glucuronic acid carboxylate activation.
- At pH 6, glucose incorporation increases, while neutral pH favors protein-aminoquinone adducts (evidenced by rising nitrogen content in elemental analysis) .
- Resolution Strategy : Use combinatorial analytics (e.g., elemental analysis for nitrogen tracking, coupled with glucose quantification via HPLC) to map pH-dependent product profiles.
Q. What strategies mitigate side reactions during acylation steps in benzyl ester synthesis?
- Methodological Answer :
- Temperature Control : Slow reagent addition at 0°C reduces exothermic side reactions (e.g., hydrolysis or polymerization) .
- Base Selection : Pyridine neutralizes HCl byproducts during acylation, preventing acid-catalyzed ester degradation.
- Solvent Choice : Anhydrous CH₂Cl₂ minimizes water interference. Post-reaction washes (e.g., water, MgSO₄ drying) improve purity .
Q. How does structural variation (e.g., nitrogen-containing moieties) influence benzyl ester-containing polymers?
- Methodological Answer : Incorporating nitrogen (e.g., via protein-aminoquinone adducts at neutral pH) alters polymer properties:
- Increased nitrogen content enhances hydrophilicity and potential biocompatibility.
- Elemental analysis and ¹³C NMR can correlate nitrogen levels with structural changes in DHP-protein complexes .
Q. Can enzymatic catalysis be adapted for site-specific benzyl ester modifications in biomolecules?
- Methodological Answer : While direct evidence is limited for this compound, analogous systems (e.g., genetically encoded glutamic acid benzyl ester for protein modification) demonstrate:
- Enzyme Engineering : Tailoring enzyme specificity (e.g., ligases or transferases) to target carboxyl or hydroxyl groups.
- Orthogonal Reactivity : Using quinomethide intermediates for selective conjugation under mild conditions .
Key Methodological Takeaways
- Synthesis Optimization : Prioritize pH control (acidic for ester bonds, neutral for protein adducts) and stepwise acylation protocols .
- Data Interpretation : Combine elemental analysis with chromatographic and spectroscopic methods to resolve pathway conflicts .
- Bioconjugation Potential : Adapt quinomethide chemistry for targeted biomolecule modifications, leveraging enzymatic or chemical catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
